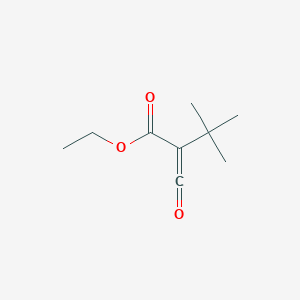
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is known for its unique structure, which includes a carbonyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate typically involves the alkylation of enolate ions. Enolate ions are nucleophilic and react with electrophilic alkyl halides in an S_N2 reaction . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and nucleophiles under S_N2 conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Substituted esters.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to various chemical transformations. The carbonyl group is particularly reactive and can participate in addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but a different structure.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Ethyl propionate: Similar ester with different alkyl groups.
Uniqueness
Ethyl 3,3-dimethyl-2-(oxomethylidene)butanoate is unique due to its specific structure, which includes a dimethyl-substituted carbonyl group. This structure imparts distinct chemical properties and reactivity compared to other esters .
Properties
CAS No. |
51552-63-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
InChI |
InChI=1S/C9H14O3/c1-5-12-8(11)7(6-10)9(2,3)4/h5H2,1-4H3 |
InChI Key |
PNLICWBPYPGFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
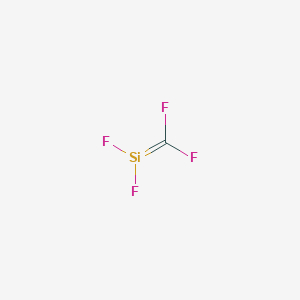
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
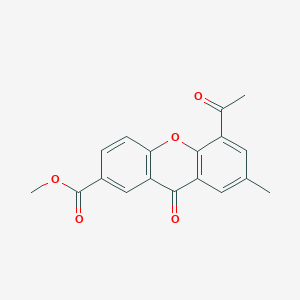
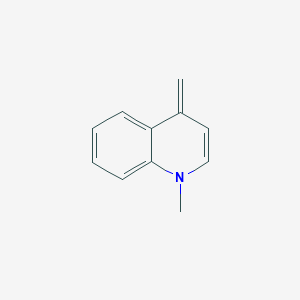


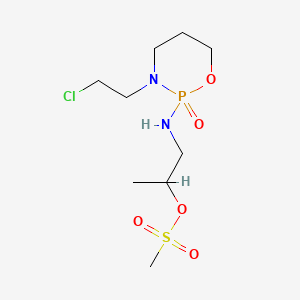
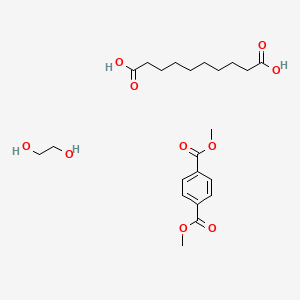
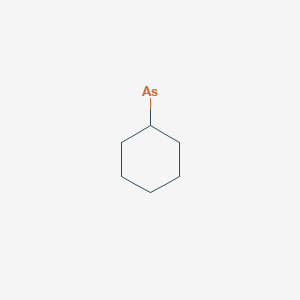
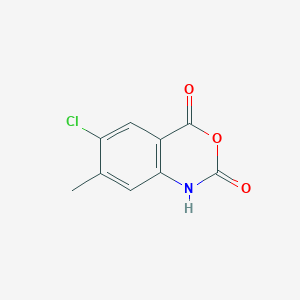
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)

